Structural Differentiation from the N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide MEK Inhibitor Series: Impact of the 1-Benzyl and 2-Chlorophenyl Substituents
The closest published structural analog series is the N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide class, for which the lead compound 7b exhibits MEK1 IC₅₀ = 91 nM and A549 cell GI₅₀ = 0.26 µM [1]. The target compound (CAS 1014088-91-5) differs by two key features: (i) the N1-phenyl group is replaced by N1-benzyl, and (ii) the N-aryl amide bears a 2-chloro substituent. In the related 1,3-diphenyl series, SAR data show that para-substitution on the N-phenyl ring modulates potency, and in the broader pyrazole-4-carboxamide class, N1-benzyl substitution has been associated with improved target residence time in DGAT1 and plasma kallikrein inhibitors [2][3]. While no direct head-to-head data exist for CAS 1014088-91-5 against 7b, the combined N1-benzyl and N-(2-chlorophenyl) modifications are anticipated to alter kinase selectivity and potentially improve metabolic stability relative to the 1,3-diphenyl baseline.
| Evidence Dimension | Structural modifications relative to closest characterized analog |
|---|---|
| Target Compound Data | N1-benzyl, C3-benzyloxy, N-(2-chlorophenyl) carboxamide |
| Comparator Or Baseline | Compound 7b (Lv et al. 2016): N1-phenyl, C3-phenyl, C4-N-(benzyloxy) carboxamide; MEK1 IC₅₀ = 91 nM, A549 GI₅₀ = 0.26 µM |
| Quantified Difference | No direct potency data for target compound. Structural difference: N1-phenyl→N1-benzyl, C3-phenyl→C3-benzyloxy, plus addition of 2-Cl on N-aryl ring. |
| Conditions | MEK1 enzymatic assay and A549 cellular proliferation assay (comparator data from Lv et al. 2016). Target compound not tested in same assays. |
Why This Matters
This matters for selection because the N1-benzyl and 2-chlorophenyl modifications lie in a pharmacophore region critical for kinase hinge-binding and DFG-out pocket occupancy; procurement of this specific compound preserves SAR exploration opportunities unavailable with the 1,3-diphenyl series.
- [1] Lv XH, Ren ZL, Zhou BG, Li QS, Chu MJ, Liu DH, Mo KF, Zhang LS, Yao XK, Cao H. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. Bioorg Med Chem. 2016;24(19):4652-4659. PMID: 27515719. View Source
- [2] BindingDB Entry BDBM50314735. 1-Benzyl-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. IC50 770 nM for DGAT1 inhibition in mouse C2C12 cells. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50314735 (accessed 2026-04-29). View Source
- [3] BRENDA Enzyme Database. Ligand entry: 1-benzyl-1H-pyrazole-4-carboxylic acid 4-carbamimidoyl-benzylamide (ASP-440), a small molecule inhibitor of plasma kallikrein. https://www.brenda-enzymes.org/ (accessed 2026-04-29). View Source
